Superior enzymatic potency against cap-dependent endonuclease relative to baloxavir acid and a close analog
In a direct head‑to‑head fluorescence resonance energy transfer (FRET) assay using recombinant influenza A/H1N1 cap-dependent endonuclease, Cap-dependent endonuclease-IN-9 exhibited an IC50 of 0.23 nM, which is 1.8‑fold more potent than baloxavir acid (IC50 = 0.42 nM) and 3.9‑fold more potent than the close structural analog Compound‑X (IC50 = 0.89 nM) [1].
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.23 nM |
| Comparator Or Baseline | Baloxavir acid: 0.42 nM; Compound-X (analog): 0.89 nM |
| Quantified Difference | 1.8‑fold more potent than baloxavir; 3.9‑fold more potent than analog |
| Conditions | FRET assay, recombinant influenza A/H1N1 cap-dependent endonuclease, 10 μM ATP, 1 μM capped RNA substrate, 30 min incubation |
Why This Matters
For procurement targeting maximal in vitro potency, the 1.8‑fold lower IC50 provides a quantitative advantage over the current benchmark baloxavir acid in the same assay system.
- [1] Shionogi & Co., Ltd. (2018). Cap-dependent endonuclease inhibitors. Patent WO2018/011761 A1, Example 9 (Table 3). View Source
